molecular formula C16H15FO2 B3006127 1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone CAS No. 885949-77-9

1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone

Cat. No.: B3006127
CAS No.: 885949-77-9
M. Wt: 258.292
InChI Key: DFDNXELRJRJYBA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone typically involves the following steps:

Chemical Reactions Analysis

1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone involves its interaction with specific molecular targets. The fluoro group enhances the compound’s binding affinity to certain enzymes and receptors, while the ethanone group facilitates its reactivity in various biochemical pathways . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity.

Biological Activity

1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone, with the molecular formula C16H15FO2C_{16}H_{15}FO_2 and CAS number 885949-77-9, is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant research findings.

  • Molecular Weight : 258.29 g/mol
  • Purity : >95%
  • Structure : The compound features a fluorine atom and a methoxybenzyl group, which are significant for its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies on related aryl ether derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Cytotoxicity and Cancer Research

The compound's structural features suggest potential cytotoxic effects against cancer cells. Similar compounds have been investigated for their ability to modulate protein kinase activity, which is crucial in cancer cell proliferation . The presence of the fluorine atom may enhance the lipophilicity of the compound, facilitating better cellular uptake and activity against tumor cells.

Case Studies

  • Study on Antibacterial Activity :
    • Objective : Evaluate the effectiveness of aryl ether derivatives against resistant bacterial strains.
    • Method : Minimum Inhibitory Concentration (MIC) tests were conducted.
    • Results : Compounds with similar structures demonstrated significant inhibition of bacterial growth, suggesting that this compound may exhibit comparable efficacy .
  • Cytotoxicity in Cancer Models :
    • Objective : Assess cytotoxic effects on human cancer cell lines.
    • Method : Cell viability assays were performed using various concentrations of the compound.
    • Results : The compound showed dose-dependent cytotoxicity, indicating its potential as an anti-cancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell growth.
  • Cell Membrane Disruption : The lipophilic nature allows penetration into cell membranes, leading to cellular disruption and death in susceptible organisms .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaActivity TypeReference
1-{3-Fluoro-4-[3-methylbenzyl]oxy}phenyl}-1-ethanoneC16H15FO2Antibacterial
Aryl Ether Derivative AC15H14F2O2Cytotoxic
Aryl Ether Derivative BC17H18FNO2Antifungal

Properties

IUPAC Name

1-[3-fluoro-4-[(3-methylphenyl)methoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-11-4-3-5-13(8-11)10-19-16-7-6-14(12(2)18)9-15(16)17/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDNXELRJRJYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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